Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Benzyl 2-(aminomethyl)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a spirocyclic ketone, followed by a series of functional group transformations to introduce the aminomethyl and carboxylate groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenated reagents: Chloromethane, bromomethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways by binding to active sites or altering enzyme conformation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar spirocyclic structure but different functional groups.
Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate: Contains an oxo group instead of an aminomethyl group
Uniqueness
Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, characterized by the presence of nitrogen and carboxylate functional groups, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its molecular interactions, pharmacological effects, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C16H22N2O2
- Molecular Weight : Approximately 274.36 g/mol
Structural Features
The compound features a spirocyclic framework that enhances its binding affinity to biological targets. The aminomethyl group plays a crucial role in forming hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity .
This compound exhibits biological activity through its interaction with specific molecular targets. The structural characteristics allow it to engage effectively with various enzymes and receptors, which may lead to diverse pharmacological effects:
- Binding Affinity : The spirocyclic structure may enhance the compound's specificity towards biological targets.
- Modulation of Enzyme Activity : The aminomethyl group can facilitate interactions that modulate enzyme functions.
Potential Applications
Research indicates that this compound could have applications in treating various conditions due to its potential binding affinity with biological targets. Ongoing studies aim to elucidate its therapeutic efficacy in specific diseases .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds highlights its unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | Contains cyano group | Potential binding affinity |
Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate | Contains oxaspiro ring | Various reactivities |
tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | Contains tert-butyl group | Antimicrobial properties |
The distinct combination of spirocyclic structure and aminomethyl functionality in this compound may confer unique pharmacological properties compared to its analogs .
In Vitro Studies
Recent studies have focused on the in vitro evaluation of this compound's effects on various cell lines. These studies aim to determine the compound's cytotoxicity and efficacy against specific cancer types:
- Cell Viability Assays : Utilizing MTT assays, researchers assessed the impact of varying concentrations of the compound on cell viability across different cancer cell lines.
- Mechanistic Studies : Investigations into the signaling pathways affected by the compound revealed potential apoptotic mechanisms that could be leveraged for therapeutic purposes.
Pharmacological Evaluations
Pharmacological evaluations have indicated that this compound may possess:
- Antitumor Activity : Preliminary data suggest that it may inhibit tumor growth in specific models.
- Neuroprotective Effects : Studies indicate potential protective effects against neurodegenerative conditions.
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c18-12-15-10-17(11-15)6-8-19(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2 |
InChI Key |
SWMDXIWZZZDQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(C2)CN)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.